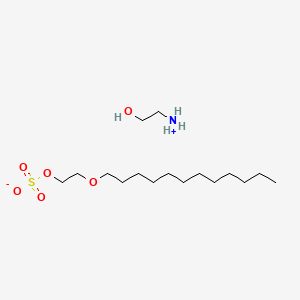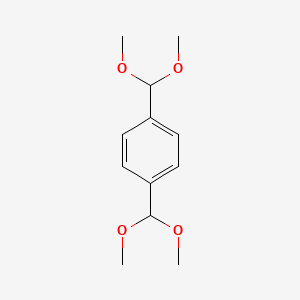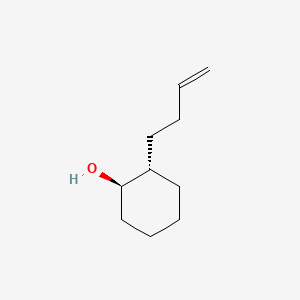
5-(1-Propynyl)-cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Propynyl)-cytidine is a modified nucleoside where a propynyl group is attached to the 5-position of the cytidine molecule. This modification enhances the stability and binding affinity of nucleic acids, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propynyl)-cytidine typically involves the Sonogashira cross-coupling reaction. This reaction uses palladium (Pd) as a catalyst and copper (Cu) as a co-catalyst to couple 5-iodocytidine with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 5-(1-Propynyl)-cytidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of this compound ketones or aldehydes.
Reduction: Formation of this compound saturated derivatives.
Substitution: Formation of various substituted cytidine derivatives.
Aplicaciones Científicas De Investigación
5-(1-Propynyl)-cytidine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(1-Propynyl)-cytidine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of DNA and RNA duplexes. The propynyl group increases the hydrophobic interactions and van der Waals forces, leading to more stable nucleic acid structures . This modification also allows for better recognition and binding to target sequences, making it useful in gene regulation and therapeutic applications .
Comparación Con Compuestos Similares
5-Methylcytidine: Similar in structure but with a methyl group instead of a propynyl group.
5-Bromocytidine: Contains a bromine atom at the 5-position.
5-Fluorocytidine: Contains a fluorine atom at the 5-position.
Comparison: 5-(1-Propynyl)-cytidine is unique due to its propynyl group, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in applications requiring high-affinity nucleic acid interactions, such as in the development of antisense oligonucleotides and triplex-forming oligonucleotides .
Propiedades
Número CAS |
188254-40-2 |
|---|---|
Fórmula molecular |
C12H15N3O5 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
InChI |
InChI=1S/C12H15N3O5/c1-2-3-6-4-15(12(19)14-10(6)13)11-9(18)8(17)7(5-16)20-11/h4,7-9,11,16-18H,5H2,1H3,(H2,13,14,19)/t7-,8-,9-,11-/m1/s1 |
Clave InChI |
XXSIICQLPUAUDF-TURQNECASA-N |
SMILES isomérico |
CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)



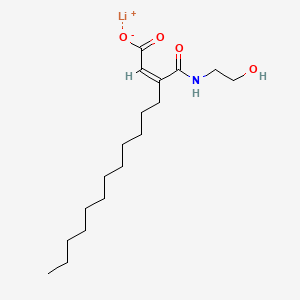
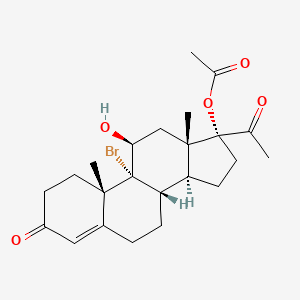
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
